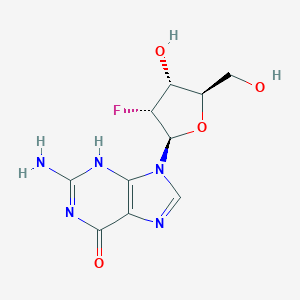

2'-Deoxy-2'-fluoroguanosine

Vue d'ensemble

Description

2’-Deoxy-2’-fluoroguanosine is a nucleoside analog . It is a potent inhibitor of influenza virus strains . It significantly inhibits the replication of the influenza virus in the upper respiratory tract, resulting in the amelioration of fever and nasal inflammation .

Synthesis Analysis

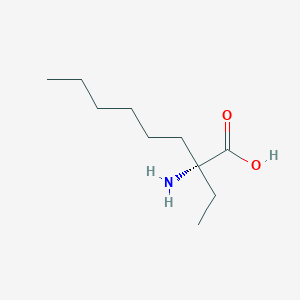

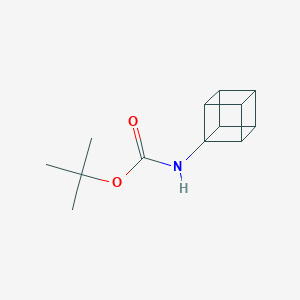

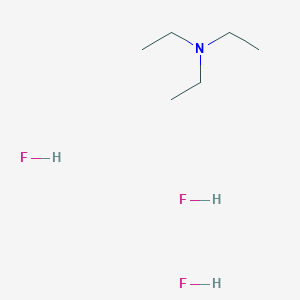

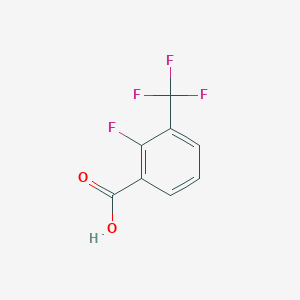

The synthesis of 2’-Deoxy-2’-fluoroguanosine involves chemical and enzymatic methods . The protected analogue of 2-amino-6-chloropurine arabinoside was subjected to reaction with diethylaminosulfur trifluoride (DAST) and subsequently treated with NaOAc in Ac2O/AcOH to give N2, O3’, O5’-triacetyl-2’-deoxy-2’-fluoroguanosine .Molecular Structure Analysis

The molecular formula of 2’-Deoxy-2’-fluoroguanosine is C10H12FN5O4 . Its average mass is 285.232 Da and its monoisotopic mass is 285.087341 Da .Chemical Reactions Analysis

The chemical reactions involving 2’-Deoxy-2’-fluoroguanosine are primarily related to its antiviral properties . It is phosphorylated by cellular enzymes and reversibly inhibits influenza virus replication within the first 4 hours of infection .Physical And Chemical Properties Analysis

2’-Deoxy-2’-fluoroguanosine has a density of 2.2±0.1 g/cm3 . Its molar refractivity is 59.8±0.5 cm3, and it has 9 H bond acceptors and 5 H bond donors . Its polar surface area is 135 Å2, and its molar volume is 131.1±7.0 cm3 .Applications De Recherche Scientifique

Antimicrobial Applications

2’-Deoxy-2’-fluoroguanosine has been used in the creation of a supramolecular hydrogel with potential antimicrobial applications . The hydrogel exhibited low toxicity for normal oral keratinocyte cells and good antibacterial activities for Fusobacterium nucleatum in vitro .

Influenza Virus Inhibition

This compound is a potent inhibitor of influenza virus strains, with an EC90 of <0.35 μM for influenza virus A and B strains . It significantly inhibits the replication of influenza virus in the upper respiratory tract, resulting in the amelioration of fever and nasal inflammation .

Design and Synthesis of siRNAs, Aptamers, and Anti-microRNAs

2’-Deoxy-2’-fluoroguanosine is used in the design and synthesis of efficient and stable siRNAs , aptamers , and anti-microRNAs (Antagomirs) . These are important tools in molecular biology and genetic engineering.

Affinity Purification of RNA-binding Proteins

This compound is also used for the affinity purification of RNA-binding proteins . This is a crucial step in many molecular biology workflows, particularly in the study of protein-RNA interactions.

Nucleoside Analog Research

As a nucleoside analog, 2’-Deoxy-2’-fluoroguanosine is used in research to study its effects and potential applications . This includes studying its interactions with other compounds and its potential uses in medicine and biology.

Crystallization Studies

The crystallization process of guanosine-based hydrogels, which includes 2’-Deoxy-2’-fluoroguanosine, has been studied . Understanding this process is critical for the design of new guanosine-based gelators and the development of multifunction supramolecular materials .

Mécanisme D'action

Target of Action

2’-Deoxy-2’-fluoroguanosine, also known as 2’-Fluoro-2’-deoxyguanosine, is a nucleoside analog . Its primary targets are influenza virus strains A and B . These viruses are responsible for causing influenza, a contagious respiratory illness that can lead to severe complications.

Mode of Action

2’-Deoxy-2’-fluoroguanosine interacts with its targets by inhibiting the replication of the influenza virus in the upper respiratory tract . This interaction results in a significant reduction in the severity of symptoms such as fever and nasal inflammation .

Result of Action

The primary result of 2’-Deoxy-2’-fluoroguanosine’s action is the significant inhibition of influenza virus replication in the upper respiratory tract . This leads to an amelioration of symptoms such as fever and nasal inflammation , improving the overall health status of the infected individual.

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZARPLRQRNNX-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229334 | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-2'-fluoroguanosine | |

CAS RN |

78842-13-4 | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078842134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

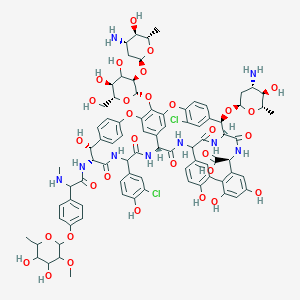

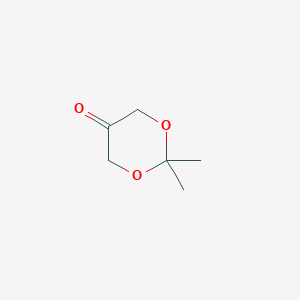

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl(1,3-thiazol-2-yl)amino]ethanol](/img/structure/B43945.png)